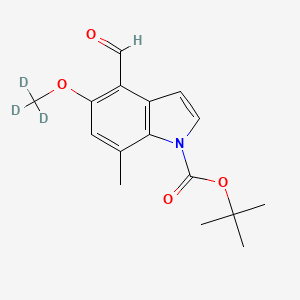
Sodium 5-fluoro-2-nitrophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-fluoro-2-nitrophenolate is an organic compound that belongs to the class of nitrophenolates It is characterized by the presence of a nitro group (-NO2) and a fluorine atom (-F) attached to a phenolate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-fluoro-2-nitrophenolate typically involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate. This intermediate is then converted into 2-fluoro-4-nitrophenol through acid neutralization . The process is relatively straightforward and can be carried out with or without a catalyst.
Industrial Production Methods: For industrial production, the method involves the reaction of 2,4-difluoronitrobenzene as a raw material. The reaction is carried out under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly, avoiding the use of hazardous nitrite and ester compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-fluoro-2-nitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group, forming 5-fluoro-2-aminophenolate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-fluoro-2-aminophenolate.
Substitution: Formation of various substituted phenolates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Sodium 5-fluoro-2-nitrophenolate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Acts as a biostimulant in plant growth, enhancing yield and stress resistance.
Industry: Used in the treatment of high-salt and high-nitrogen wastewater, aiding in biological denitrification processes
Wirkmechanismus
The mechanism of action of Sodium 5-fluoro-2-nitrophenolate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound affects cation channels (Ca2+, K+, and Na+) by inhibiting the activity of the enzyme tyrosine phosphatase.
Pathways Involved: It influences the efficiency of the photosynthetic apparatus, growth, and development in plants, leading to improved biomass accumulation and yield parameters.
Vergleich Mit ähnlichen Verbindungen
- Sodium para-nitrophenolate
- Sodium ortho-nitrophenolate
- Sodium 5-nitroguaiacolate
Comparison: Sodium 5-fluoro-2-nitrophenolate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. Compared to other nitrophenolates, it exhibits enhanced biological activity and potential for diverse applications .
Eigenschaften
Molekularformel |
C6H3FNNaO3 |
|---|---|
Molekulargewicht |
179.08 g/mol |
IUPAC-Name |
sodium;5-fluoro-2-nitrophenolate |
InChI |
InChI=1S/C6H4FNO3.Na/c7-4-1-2-5(8(10)11)6(9)3-4;/h1-3,9H;/q;+1/p-1 |
InChI-Schlüssel |
LICGURHJSQKYAB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)

![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)





![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)


